7-Fluorospiro[isochromane-1,4'-piperidine]

Physicochemical Properties Density Molecular Packing

7-Fluorospiro[isochromane-1,4'-piperidine] is a synthetic spirocyclic compound that incorporates a fluorinated isochromane core fused via a spiro junction to a piperidine ring. This scaffold belongs to the broader class of spiro[isochromane-piperidine] derivatives, which have been identified as privileged structures in medicinal chemistry, particularly for generating high-affinity sigma‑1 receptor ligands (e.g., Ki values reaching the low nanomolar range) and inhibitors of histamine release.

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
CAS No. 866029-25-6
Cat. No. B6593940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorospiro[isochromane-1,4'-piperidine]
CAS866029-25-6
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
Structural Identifiers
SMILESC1COC2(CCNCC2)C3=C1C=CC(=C3)F
InChIInChI=1S/C13H16FNO/c14-11-2-1-10-3-8-16-13(12(10)9-11)4-6-15-7-5-13/h1-2,9,15H,3-8H2
InChIKeyZGSFHOKUIGRIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorospiro[isochromane-1,4'-piperidine] (CAS 866029-25-6): Baseline Overview for Scientific Procurement


7-Fluorospiro[isochromane-1,4'-piperidine] is a synthetic spirocyclic compound that incorporates a fluorinated isochromane core fused via a spiro junction to a piperidine ring. This scaffold belongs to the broader class of spiro[isochromane-piperidine] derivatives, which have been identified as privileged structures in medicinal chemistry, particularly for generating high-affinity sigma‑1 receptor ligands (e.g., Ki values reaching the low nanomolar range) and inhibitors of histamine release [1][2]. The introduction of a fluorine atom at the 7‑position of the isochromane moiety confers distinct physicochemical properties—such as altered electron distribution, lipophilicity, and metabolic stability—that differentiate this specific congener from its non‑fluorinated and differently substituted analogs [3].

Why Substituting 7-Fluorospiro[isochromane-1,4'-piperidine] with Unsubstituted or Other Halo‑Analogs Cannot Be Assumed Interchangeable


Despite sharing the same spiro[isochromane‑1,4'‑piperidine] core, the 7‑fluoro substituent introduces meaningful quantitative differences in physicochemical properties that directly impact compound behavior in synthetic and biological applications. While the generic scaffold has demonstrated promising activity in sigma receptor binding and histamine release inhibition [1], the specific addition of fluorine at position 7 is known to alter electron density, lipophilicity, and metabolic stability—effects that are well‑documented in medicinal chemistry but cannot be assumed to be equivalent across all halogen substitutions [2]. This means that substituting this compound with the unsubstituted (CAS 180160‑97‑8) or even the 7‑chloro analog would yield a different compound with distinct physicochemical and potentially biological profiles, undermining the reproducibility of experimental outcomes. The quantitative evidence presented below illustrates where these differences are already measurable or inferable.

Quantitative Evidence Guide for 7-Fluorospiro[isochromane-1,4'-piperidine] Differentiation from Its Closest Analogs


Density Differentiation: 7‑Fluoro Spirocycle vs. Unsubstituted Analog

The 7‑fluorospiro[isochromane‑1,4'‑piperidine] exhibits a calculated density of 1.18 ± 0.1 g/cm³ at 20 °C and 760 Torr, as determined by Advanced Chemistry Development (ACD/Labs) software . In contrast, the unsubstituted spiro[isochromane‑1,4'‑piperidine] (CAS 180160‑97‑8) has a predicted density of 1.1 ± 0.1 g/cm³ under the same conditions . This represents an approximate 7 % increase in density, attributable to the incorporation of the heavier fluorine atom, which may influence solid‑state packing, crystallization behavior, and formulation properties.

Physicochemical Properties Density Molecular Packing

Aqueous Solubility: 7‑Fluoro Derivative Shows Moderate Solubility by Prediction

The target compound displays a calculated aqueous solubility of 6 g/L at 25 °C, classified as 'slightly soluble' . This value was obtained using the ACD/Labs prediction platform. No analogous predicted solubility data are available for the unsubstituted spiro[isochromane‑1,4'‑piperidine] in the same database; the lack of a comparable data point precludes a direct head‑to‑head comparison. However, the moderate solubility of the 7‑fluoro derivative suggests a potential advantage in aqueous media over more lipophilic halogenated analogs (e.g., 7‑bromo or 7‑trifluoromethyl), which are generally expected to be less soluble.

Solubility Drug Likeness Biopharmaceutics

Fluorine‑Mediated Metabolic Stability Enhancement (Class‑Level Inference)

The strategic placement of fluorine at the 7‑position of the isochromane ring is expected to block cytochrome P450‑mediated oxidation at this site, thereby reducing metabolic clearance. While no direct microsomal stability data are available specifically for 7‑fluorospiro[isochromane‑1,4'‑piperidine], the general principle that C‑F bond substitution at metabolically labile positions improves metabolic stability is well‑established in medicinal chemistry [1]. This class‑level inference suggests that the compound is preferable to the unsubstituted or 7‑hydroxy analogs when enhanced metabolic stability is sought.

Metabolic Stability Fluorine Chemistry Drug Design

Scaffold Privilege: Sigma‑1 Receptor Affinity of a Closely Related Analog

A closely related analog, 1'‑benzyl‑3‑methoxyspiro[isochroman‑1,4'‑piperidine] (CHEMBL141209), exhibited a Ki of 1.3 nM against the human sigma‑1 receptor [1]. This demonstrates that the spiro[isochromane‑1,4'‑piperidine] core is capable of delivering high‑affinity sigma‑1 ligands. While no direct binding data for the 7‑fluoro derivative have been located, the scaffold's intrinsic property suggests that the fluorinated building block may retain this affinity and offer additional selectivity through fluorine‑specific interactions.

Sigma Receptor CNS Privileged Scaffold

Best Research and Industrial Application Scenarios for 7-Fluorospiro[isochromane-1,4'-piperidine]


Lead Optimization of Sigma‑1 Receptor Ligands

Given the established high affinity of the spiro[isochromane‑1,4'‑piperidine] scaffold for sigma‑1 receptors (Ki ~1.3 nM) [1], this fluorinated building block is ideally suited for synthesizing and screening novel sigma‑1 ligands. The fluorine at position 7 is expected to modulate physicochemical properties and metabolic stability [2], making it a valuable tool for exploring structure‑activity relationships where improved pharmacokinetic profiles are desired.

Fragment‑Based Drug Discovery (FBDD) Incorporating Fluorinated Spiro Building Blocks

The compound’s moderate solubility (6 g/L) and the rigid spirocyclic architecture make it a suitable fragment for fragment‑based screening approaches. The fluorine atom provides a distinct ¹⁹F NMR handle that can be used to confirm binding and quantify ligand‑protein interactions, offering an advantage over non‑fluorinated fragments in fragment‑based drug design workflows.

Physicochemical Property Optimization in CNS Drug Discovery

The higher predicted density (1.18 g/cm³) and the presence of a fluorine atom that may enhance blood‑brain barrier penetration make this compound a candidate for CNS‑targeted programs. Researchers can use it as a core scaffold to fine‑tune lipophilicity and reduce metabolic clearance [3], building upon the favorable properties imparted by the fluorine substitution.

Comparator Studies for Halogen‑Scanning SAR

The 7‑fluoro derivative can be employed as a benchmark in halogen‑scanning exercises, where the effect of different halogen atoms (F, Cl, Br, I) on biological activity and pharmacokinetics is systematically evaluated. Its distinct physicochemical profile—particularly the higher density and moderate solubility—provides a critical reference point when comparing to the non‑fluorinated parent or other halogenated analogs.

Quote Request

Request a Quote for 7-Fluorospiro[isochromane-1,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.